![molecular formula C8H7NO3S B6254987 5-氧代-2H,3H,5H-[1,3]噻唑并[3,2-a]吡啶-7-羧酸 CAS No. 1367966-24-2](/img/no-structure.png)

5-氧代-2H,3H,5H-[1,3]噻唑并[3,2-a]吡啶-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

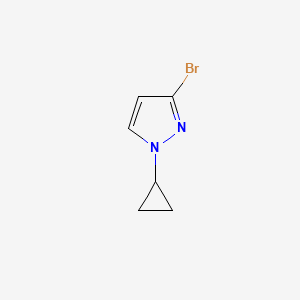

“5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C9H7NO5S . It is of interest as a starting material for the synthesis of new, potentially biologically active derivatives .

Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine hydrogenated in the thiazole part of the molecule .Molecular Structure Analysis

The molecular structure of “5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid” has been analyzed using x-ray diffraction . Detailed studies of the structural properties of the compound allow subsequent chemical modification to be performed more successfully and with better targeting .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid” include a molecular formula of C9H7NO5S and an average mass of 241.221 Da .科学研究应用

Pharmaceutical Drug Development

This compound has been explored as a precursor for synthesizing various biologically active derivatives. Its structure is a key scaffold in the development of drugs with antifungal , antimalarial , and antimicrobial properties . It also shows promise in creating antihypertensive and anti-inflammatory medications .

Antitubercular Agents

Derivatives of this compound have shown potential in the treatment of tuberculosis. The thiazolo[3,2-a]pyrimidine core is being studied for its efficacy against Mycobacterium tuberculosis, which could lead to new treatments for this challenging disease .

Agricultural Chemicals

In agriculture, the compound’s derivatives are being tested for their antifungal activities, which could be crucial in developing new pesticides or fungicides to protect crops from various fungal pathogens .

Material Science

The compound’s derivatives could be used in material science, particularly in the synthesis of new materials with specific electronic or photonic properties. This is due to the compound’s potential to act as a building block for more complex molecular structures .

Environmental Science

In environmental science, the compound is being researched for its potential use in environmental remediation. Its derivatives might help in the breakdown of pollutants or in the development of sensors for environmental monitoring .

Biochemistry Research

In biochemistry, the compound is a candidate for studying enzyme inhibition and protein interaction. It could be used to understand biological pathways and develop inhibitors for enzymes that are targets in various diseases .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-oxo-4,5-dihydrothiazolo[3,2-a]pyridine-3-carboxylic acid ethyl ester, which is then oxidized to the desired product.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "hydrogen peroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add water to the reaction mixture and acidify with sulfuric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the ethyl acetate solution and add hydrogen peroxide (1.5 eq) dropwise at 0-5°C.", "Step 6: Stir the reaction mixture at 0-5°C for 2 hours and then at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with sulfuric acid to pH 2-3 and extract the product with ethyl acetate.", "Step 8: Dry the ethyl acetate solution over anhydrous sodium sulfate and concentrate to obtain the desired product." ] } | |

CAS 编号 |

1367966-24-2 |

产品名称 |

5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid |

分子式 |

C8H7NO3S |

分子量 |

197.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。